molecular formula C8H17NO3 B1245075 (+)-5-Deoxyadeenophorine CAS No. 262615-98-5

(+)-5-Deoxyadeenophorine

Cat. No.: B1245075
CAS No.: 262615-98-5
M. Wt: 175.23 g/mol
InChI Key: QWEWPBRDYZVGBR-NGJRWZKOSA-N
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Description

(+)-5-Deoxyadeenophorine is a natural product found in Adenophora with data available.

Scientific Research Applications

Glycosidase Inhibitory Effects

(+)-5-Deoxyadenophorine and its analogues have been identified as natural iminosugars with efficient glycosidase inhibitory effects. Notably, specific analogues of 5-deoxyadenophorine have shown potent inhibitory effects on beta-glucosidase from almond, with Ki values close to 60 µM (Pearson et al., 2006).

DNA Damage and Repair Mechanisms

Research indicates that 5',8-Cyclo-2'-deoxyadenosine and 5',8-cyclo-2'-deoxyguanosine, closely related to (+)-5-Deoxyadenophorine, are major lesions observed in DNA modifications. These lesions are formed by hydroxyl radical attack and are critical in understanding DNA repair mechanisms, particularly in relation to free radical damage (Chatgilialoglu, Ferreri, & Terzidis, 2011).

Apoptosis Induction

Studies have demonstrated that adenine deoxynucleosides, which include compounds related to (+)-5-Deoxyadenophorine, can induce apoptosis in quiescent lymphocytes. This makes them useful in treating lymphoproliferative diseases. The apoptosis is triggered via caspase pathway activation, involving the cooperation of cytochrome c and Apaf-1 (Leoni et al., 1998).

Enzymatic Reactions and Radical Mechanisms

The radical mechanisms involved in enzymatic reactions often feature intermediates such as the 5'-deoxyadenosyl radical, closely related to (+)-5-Deoxyadenophorine. These mechanisms are crucial in understanding the biochemical processes in various enzymes, including lysine 2,3-aminomutase and others (Frey, 2001).

DNA Synthesis and Repair

Research suggests that 8,5'-cyclopurine-2'-deoxynucleosides, which are structurally similar to (+)-5-Deoxyadenophorine, play a significant role in DNA synthesis and repair. These compounds are formed by hydroxyl radical attack and impact the DNA double helix, contributing to our understanding of DNA repair processes, especially in diseases with defective nucleotide excision repair (Jaruga & Dizdaroglu, 2008).

Properties

CAS No.

262615-98-5

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

(2R,3S,4S,6R)-6-ethyl-2-(hydroxymethyl)piperidine-3,4-diol

InChI

InChI=1S/C8H17NO3/c1-2-5-3-7(11)8(12)6(4-10)9-5/h5-12H,2-4H2,1H3/t5-,6-,7+,8+/m1/s1

InChI Key

QWEWPBRDYZVGBR-NGJRWZKOSA-N

Isomeric SMILES

CC[C@@H]1C[C@@H]([C@H]([C@H](N1)CO)O)O

SMILES

CCC1CC(C(C(N1)CO)O)O

Canonical SMILES

CCC1CC(C(C(N1)CO)O)O

Synonyms

5-deoxyadenophorine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-5-Deoxyadeenophorine
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(+)-5-Deoxyadeenophorine
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(+)-5-Deoxyadeenophorine
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(+)-5-Deoxyadeenophorine
Reactant of Route 5
(+)-5-Deoxyadeenophorine
Reactant of Route 6
(+)-5-Deoxyadeenophorine

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